molecular formula C29H28F6N4O2 B1513598 N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea

N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea

Cat. No.: B1513598
M. Wt: 578.5 g/mol
InChI Key: QGLQHRHYJCQTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea is a bifunctional cinchona organocatalyst. This compound is known for its ability to catalyze various enantioselective reactions, making it a valuable tool in organic synthesis. The presence of both the cinchona alkaloid and the urea functionalities allows it to participate in hydrogen bonding, which is crucial for its catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with (9R)-6’-methoxycinchonan-9-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea primarily undergoes catalytic reactions, including:

Common Reagents and Conditions

    Michael Addition: Nitromethane, chalcones, and the organocatalyst in a suitable solvent.

    Mannich Reaction: Malonates, aryl or alkyl imines, and the organocatalyst in a suitable solvent.

    Friedel-Crafts Reaction: Indoles, imines, and the organocatalyst in a suitable solvent.

Major Products

    Michael Addition: Stereoselective diaryl(nitro)butanones.

    Mannich Reaction: Enantioselective β-amino acids.

    Friedel-Crafts Reaction: 3-indolylmethanamines.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea involves its ability to form hydrogen bonds with substrates. The urea functionality participates in double hydrogen bonding, stabilizing the transition state and facilitating the reaction. The cinchona alkaloid moiety provides additional chiral induction, ensuring high enantioselectivity .

Properties

Molecular Formula

C29H28F6N4O2

Molecular Weight

578.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea

InChI

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)

InChI Key

QGLQHRHYJCQTQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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